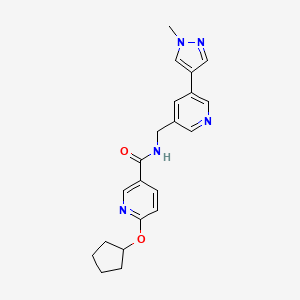

6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Descripción

Propiedades

IUPAC Name |

6-cyclopentyloxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c1-26-14-18(13-25-26)17-8-15(9-22-11-17)10-24-21(27)16-6-7-20(23-12-16)28-19-4-2-3-5-19/h6-9,11-14,19H,2-5,10H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUGPQVHVUXRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)OC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, identified by its CAS number 2034309-28-7, is a compound with potential therapeutic applications due to its unique structural features and biological activity. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 377.4 g/mol. The structure includes a cyclopentyloxy group and a pyrazole moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034309-28-7 |

| Molecular Formula | C21H23N5O2 |

| Molecular Weight | 377.4 g/mol |

The mechanism of action for 6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor of phosphodiesterases (PDEs), which are critical in regulating intracellular signaling pathways through the hydrolysis of cyclic nucleotides. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), influencing various physiological processes such as inflammation and smooth muscle contraction .

Enzyme Inhibition

Research indicates that compounds similar to 6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide exhibit selective inhibition of PDE4, which is involved in inflammatory responses. For instance, PDE inhibitors have shown significant effects in reducing airway hyperreactivity in animal models of asthma . The specific IC50 values for related compounds suggest a promising profile for anti-inflammatory applications.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects can be attributed to its ability to modulate cytokine production and inhibit pro-inflammatory mediators. In vitro studies have demonstrated that similar nicotinamide derivatives can suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages . This suggests that 6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide may also exhibit similar properties.

Study on PDE Inhibition

A study evaluated the effects of a related compound on airway inflammation in ovalbumin-induced asthmatic mice. The results indicated that the compound significantly reduced eosinophil peroxidase activity and improved lung histology, supporting its role as a PDE inhibitor with anti-inflammatory properties .

Cytokine Modulation

In another study focused on macrophage activation, it was found that nicotinamide derivatives could inhibit reactive oxygen species (ROS) production and modulate cytokine release upon lipopolysaccharide stimulation. This highlights the potential of these compounds in controlling inflammatory responses at the cellular level .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is primarily investigated for its role as a pharmacological agent. It has been identified as a potential inhibitor of specific enzymes and receptors, contributing to the treatment of various diseases.

Spleen Tyrosine Kinase Inhibition

Research indicates that compounds similar to this molecule exhibit inhibition of spleen tyrosine kinase (Syk), which is crucial in several signaling pathways involved in immune responses and inflammation. This inhibition can lead to therapeutic applications in autoimmune diseases and certain cancers .

Mineralocorticoid Receptor Antagonism

Another study highlighted the effectiveness of related compounds as nonsteroidal mineralocorticoid receptor antagonists. These compounds demonstrated significant selectivity over other hormone receptors, suggesting their utility in treating conditions like hypertension and heart failure without the side effects associated with steroidal treatments .

Pharmacological Properties

The pharmacological profile of 6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide includes its binding affinity, selectivity, and bioavailability, which are critical for drug development.

Binding Affinity and Selectivity

The compound's binding affinity to target receptors has been assessed using advanced techniques such as X-ray fluorescence spectrometry. This method allows for the detection of binding events between the compound and its biological targets, providing insights into its therapeutic index and selectivity .

| Property | Value |

|---|---|

| Binding Affinity (IC50) | Varies by target |

| Selectivity | High (specific receptors targeted) |

| Bioavailability | Optimized for oral administration |

Case Studies

Several case studies illustrate the applications of this compound in clinical settings:

Clinical Candidate Development

In a clinical candidate development program, modifications to the structure of similar pyrazole-containing compounds have led to candidates with improved pharmacokinetic properties. For instance, one derivative demonstrated an IC50 of 4.5 nM against mineralocorticoid receptors, highlighting its potential as a therapeutic agent .

Preclinical Studies

Preclinical studies have shown that administration of related compounds can significantly alter urinary sodium/potassium ratios in animal models, indicating effective mineralocorticoid receptor antagonism. This biomarker is essential for assessing the efficacy of new drugs aimed at treating hypertension .

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

The following table summarizes key structural differences and hypothesized impacts on properties between the target compound and related analogs:

Key Observations:

Cyclopentyloxy vs. Hydroxyl Groups: The target compound’s cyclopentyloxy group (ether) is less polar than the hydroxyl group in the thiazole-containing analog .

Pyrazole Substituent Position : The target’s pyrazole-4-methyl group (vs. pyrazole-3-methyl in ) may enable better π-stacking or hydrogen bonding in enzyme active sites.

Heterocyclic Core Variations : Replacing thiazole () or isoxazole () with pyridine in the target compound could modulate electron distribution, affecting binding to targets like bacterial enzymes or kinases.

Trifluoro vs. Cyclopentyloxy : The trifluoromethyl group in increases electronegativity and metabolic stability compared to the cyclopentyloxy ether, which offers steric bulk without strong electron-withdrawing effects .

Pharmacological and Physicochemical Implications

A. Antimicrobial Potential

The thiazole-containing analog () demonstrated antibacterial activity, suggesting that the pyridine core and carboxamide group are critical for targeting bacterial enzymes. The target compound’s cyclopentyloxy group may enhance penetration through bacterial membranes, though direct activity data are unavailable .

B. Kinase Inhibition

Pyrazole- and pyridine-containing compounds are common in kinase inhibitors. The target’s pyridinyl-methyl-pyrazole moiety could mimic ATP’s adenine binding, similar to analogs like , which incorporate heterocycles for kinase interaction .

C. Metabolic Stability

Q & A

Q. How can metabolic stability be assessed in preclinical studies?

- Methodology : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Monitor half-life (t₁/₂) and intrinsic clearance (CLint). Compare with control compounds (e.g., verapamil) to benchmark stability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.